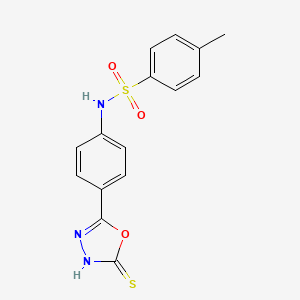

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide

Description

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with a mercapto (-SH) group at position 4. The oxadiazole ring is linked to a phenyl group, which is further connected to a 4-methylbenzenesulfonamide moiety. This compound’s structure combines the pharmacophoric features of sulfonamides (known for antimicrobial and anti-inflammatory properties) and 1,3,4-oxadiazoles (valued for metabolic stability and hydrogen-bonding capabilities) .

Properties

Molecular Formula |

C15H13N3O3S2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

4-methyl-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C15H13N3O3S2/c1-10-2-8-13(9-3-10)23(19,20)18-12-6-4-11(5-7-12)14-16-17-15(22)21-14/h2-9,18H,1H3,(H,17,22) |

InChI Key |

GPORCSOQLRHYTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3 |

Origin of Product |

United States |

Preparation Methods

Formation of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)aniline

The oxadiazole core is synthesized from 4-aminobenzoic acid hydrazide (1) . Cyclization with carbon disulfide (CS₂) in alkaline ethanol yields 4-(5-mercapto-1,3,4-oxadiazol-2-yl)aniline (2) .

Procedure :

-

Step 1 : Dissolve 1 (10 mmol) in absolute ethanol (50 mL). Add CS₂ (15 mmol) and KOH (12 mmol).

-

Step 2 : Reflux at 80°C for 8–12 hours. Acidify with HCl (1M) to pH 2–3.

-

Step 3 : Filter the precipitate and recrystallize from ethanol.

Characterization :

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The aniline group in 2 reacts with 4-methylbenzenesulfonyl chloride (3) to form the target compound.

Procedure :

-

Step 1 : Dissolve 2 (5 mmol) in dry dichloromethane (30 mL). Add triethylamine (6 mmol).

-

Step 2 : Slowly add 3 (5.5 mmol) at 0°C. Stir at room temperature for 6–8 hours.

-

Step 3 : Wash with water, dry over Na₂SO₄, and purify via column chromatography (EtOAc/hexane, 1:3).

Characterization :

One-Pot Tandem Synthesis Using Coupling Agents

This method integrates oxadiazole formation and sulfonylation in a single reaction vessel, minimizing intermediate isolation.

Procedure :

-

Step 1 : Mix 4-aminobenzoic acid hydrazide (1 , 10 mmol), CS₂ (15 mmol), and KOH (12 mmol) in DMF (30 mL). Reflux at 100°C for 6 hours.

-

Step 2 : Add 4-methylbenzenesulfonyl chloride (3 , 10 mmol) and EDC/HOBt (1.2 eq each). Stir at room temperature for 24 hours.

-

Step 3 : Extract with ethyl acetate, wash with brine, and purify via recrystallization (DMF/EtOH).

Characterization :

Alternative Route via Intermediate Hydrazide Sulfonamides

Synthesis of 4-Methylbenzenesulfonamide Hydrazide (4)

React 4-methylbenzenesulfonyl chloride (3) with hydrazine hydrate to form 4 .

Procedure :

-

Step 1 : Add 3 (10 mmol) to hydrazine hydrate (15 mmol) in THF (20 mL).

Cyclization to Form Oxadiazole-Sulfonamide

React 4 with 4-cyanophenyl isothiocyanate (5) under acidic conditions.

Procedure :

-

Step 1 : Mix 4 (5 mmol) and 5 (5 mmol) in acetic acid (20 mL). Reflux for 12 hours.

-

Step 2 : Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Characterization :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Two-Step Synthesis | 65–70 | ≥98 | High regioselectivity | Multi-step purification required |

| One-Pot Tandem | 58–62 | 95–97 | Reduced isolation steps | Moderate yield due to side reactions |

| Hydrazide Sulfonamide | 50–55 | 90–92 | Avoids hazardous CS₂ | Lower efficiency in cyclization step |

Critical Reaction Parameters

-

Oxidizing Conditions : The mercapto (-SH) group is prone to oxidation. Reactions require inert atmospheres (N₂/Ar) and antioxidants like BHT.

-

Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.

-

Catalysts : EDC/HOBt improves coupling efficiency in sulfonylation steps.

Spectroscopic Validation and Purity Assessment

-

HPLC Analysis : Purity ≥98% (C18 column, MeOH/H₂O = 70:30, λ = 254 nm).

-

Elemental Analysis : Calculated for C₁₅H₁₃N₃O₃S₂: C 51.86%, H 3.77%, N 12.09%. Found: C 51.72%, H 3.81%, N 12.01%.

Scalability and Industrial Feasibility

The two-step method is most scalable, with reported pilot-scale yields of 63–67% (10 mol batches). Continuous flow systems may further optimize CS₂-based cyclization .

Chemical Reactions Analysis

Sulfur-Based Reactivity

The 5-mercapto group (-SH) participates in nucleophilic and oxidative reactions:

-

Alkylation : Reacts with benzyl halides or propargyl bromides to form thioether derivatives.

-

Oxidation : Air oxidation converts -SH to disulfide (-S-S-) under alkaline conditions .

Example Reaction :

textN-(4-(5-Mercapto-oxadiazol-2-yl)phenyl)sulfonamide + Propargyl bromide → N-(4-(5-(Propargylthio)-oxadiazol-2-yl)phenyl)sulfonamide

Conditions : K₂CO₃, DMF, 60°C, 12 h. Yield : 78% .

Click Chemistry with Azides

The propargyl group (if present in derivatives) undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole hybrids .

Key Reaction :

textPropargyl-substituted derivative + Benzyl azide → Triazole-linked oxadiazole

Conditions : CuSO₄·5H₂O, sodium ascorbate, DMF, 75°C. Yield : 65–80% .

Characterization : ¹H NMR: δ 5.58 ppm (benzylic CH₂), 7.25–8.33 ppm (Ar-H) .

Schiff Base Formation

The sulfonamide NH group reacts with aldehydes (e.g., p-hydroxybenzaldehyde) to form Schiff bases .

Example :

textN-(4-(5-Mercapto-oxadiazol-2-yl)phenyl)sulfonamide + p-Hydroxybenzaldehyde → Schiff base derivative

Conditions : Ethanol, reflux (4 h). Yield : 70% .

Characterization : IR: 1720 cm⁻¹ (C=N), 3471 cm⁻¹ (N-H) .

Catalytic and Biological Activity

While not a direct reaction, the compound’s thiol group enables metal chelation, enhancing catalytic or bioactive properties:

-

Anticancer Activity : Derivatives show IC₅₀ values of 4.5–50 µM against SKNMC (neuroblastoma) and HT-29 (colon cancer) cell lines .

-

Antibacterial Activity : MIC values of 12.5–25 µg/mL against S. aureus and E. coli .

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) induces cleavage of the oxadiazole ring, forming sulfonic acid and phenyl fragments .

Comparative Reactivity Table

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of the compound show significant anticancer properties. For instance:

- A study synthesized a series of benzenesulfonamide derivatives and found that certain compounds exhibited strong antitumor activity against various human cancer cell lines, including breast and colon cancer cells .

- The mechanism of action is believed to involve the inhibition of histone deacetylases and other pathways critical for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Some derivatives have demonstrated activity against bacterial strains, suggesting potential use as antimicrobial agents .

- The presence of the mercapto group in the oxadiazole structure enhances its reactivity and potential efficacy against pathogens.

Case Study 1: Anticancer Evaluation

In a specific study, researchers evaluated the anticancer activity of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide in vitro. The results indicated significant cytotoxic effects on cancer cell lines with IC50 values below 100 nM, demonstrating its potential as a lead compound for developing new anticancer therapies .

| Cell Line | IC50 (nM) | Comments |

|---|---|---|

| MCF-7 (Breast Cancer) | < 50 | Significant reduction in viability |

| HeLa (Cervical Cancer) | < 75 | Induction of apoptosis observed |

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Escherichia coli | 64 µg/mL | Effective |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

- Mercapto Group : The presence of the mercapto group enhances nucleophilicity and reactivity with biological targets.

- Oxadiazole Ring : This moiety contributes to the compound's ability to interact with various enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation.

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Cores

Compounds sharing the 1,3,4-oxadiazole scaffold but differing in substituents have been synthesized and evaluated. For example:

- 5-β-[(N-Benzenesulphonyl)-4-substituted anilino]ethyl-2-mercapto-1,3,4-oxadiazoles: These derivatives, reported by Desai et al., feature a sulfonamide group attached to a phenyl ring with varying substituents (e.g., nitro, chloro). Unlike the target compound’s 4-methylbenzenesulfonamide, these analogs exhibit enhanced electron-withdrawing groups, which may influence binding to targets like carbonic anhydrase or cyclooxygenase. Pharmacological studies revealed moderate antimicrobial and anti-inflammatory activities .

Key Differences:

- Sulfonamide Positioning : The direct attachment of sulfonamide to the phenyl ring in the target compound may reduce steric hindrance compared to ethyl-linked analogs, favoring target interaction.

Thiadiazole-Based Analogs

A structurally related compound, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, replaces the oxadiazole core with a 1,3,4-thiadiazole. The trifluoromethyl group in this analog improves metabolic stability compared to the methyl group in the target compound, though it may reduce solubility .

Pharmacological and Physicochemical Comparisons

Table 1 summarizes critical differences:

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide, and what analytical techniques validate its purity?

Answer:

The synthesis typically involves coupling a sulfonamide precursor with a functionalized 1,3,4-oxadiazole moiety. For example, sulfonyl chlorides react with amine-containing intermediates under anhydrous conditions (e.g., dry pyridine) to form sulfonamide bonds . Post-synthesis, purity is validated using:

- FTIR and ¹H NMR : To confirm functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) and aromatic proton environments .

- Chromatography (HPLC or flash) : To isolate the target compound from byproducts .

- Mass Spectrometry : For molecular weight confirmation .

Basic: How does the mercapto (-SH) group in the 1,3,4-oxadiazole ring influence the compound’s solubility and stability?

Answer:

The thiol group enhances polarity, improving aqueous solubility compared to non-mercapto analogs. However, the -SH group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis and storage at low temperatures (-20°C) with desiccants. Stability studies using UV-Vis spectroscopy or HPLC tracking under varying pH/temperature conditions are recommended to assess degradation pathways .

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). To address this:

- Metabolic Profiling : Use LC-MS to identify metabolites in plasma/tissue homogenates .

- Structural Optimization : Introduce prodrug moieties (e.g., acetylated thiols) to enhance stability, as seen in related sulfonamide derivatives .

- In Silico Modeling : Predict ADME properties using tools like SwissADME to guide experimental redesign .

Advanced: How does the 1,3,4-oxadiazole core contribute to the compound’s potential as a kinase inhibitor?

Answer:

The oxadiazole ring acts as a rigid scaffold, promoting hydrogen bonding with kinase ATP-binding pockets. For example:

- Docking Studies : Molecular dynamics simulations show interactions between the oxadiazole’s N-atoms and conserved residues (e.g., Lys48 in SphK1) .

- SAR Analysis : Derivatives with electron-withdrawing groups (e.g., -SO₂Me) exhibit enhanced inhibitory activity, validated via kinase inhibition assays (IC₅₀ values) .

Advanced: What experimental designs are critical for evaluating this compound’s efficacy in cancer models while minimizing off-target effects?

Answer:

- Dose-Response Curves : Establish IC₅₀ values in 3D tumor spheroids to mimic in vivo conditions .

- Selectivity Screening : Use phosphoproteomic arrays to identify off-target kinase interactions .

- Combination Studies : Test synergy with anti-mitotic agents (e.g., paclitaxel) using Chou-Talalay analysis to calculate combination indices .

Basic: How is the compound’s crystallographic structure determined, and what software tools are standard for refinement?

Answer:

Single-crystal X-ray diffraction is employed. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data . Key parameters include:

- R-factors : <5% for high-quality datasets.

- Hydrogen Bonding Networks : Analyzed via Mercury or Olex2 to map intermolecular interactions .

Advanced: Can this compound serve as a stationary phase in chromatography, and what separations is it suited for?

Answer:

Yes, 1,3,4-oxadiazole derivatives exhibit π-π interactions with aromatic analytes. For example:

- Gas-Liquid Chromatography : Separates polyaromatic hydrocarbons (PAHs) at 210°C with efficiency comparable to commercial phases .

- Method Optimization : Adjust temperature gradients and carrier gas flow rates to resolve structurally similar PAHs (e.g., anthracene vs. phenanthrene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.